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Compound of Interest

Compound Name: 3-Chloroquinolin-8-ol

Cat. No.: B181481

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloroquinolin-8-ol. The information is intended for researchers, scientists, and professionals
in drug development who require a detailed understanding of the characterization of this
compound. Due to the limited availability of public experimental data for 3-Chloroquinolin-8-
ol, this document primarily presents predicted spectroscopic values and generalized
experimental protocols. These predictions are derived from computational models and analysis
of structurally analogous compounds.

Molecular Structure

Chemical Formula: CasHeCINO
Molecular Weight: 179.60 g/mol

Structure:
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Caption: Chemical structure of 3-Chloroquinolin-8-ol.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b181481?utm_src=pdf-body-img
https://www.benchchem.com/product/b181481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. Below are the predicted *H and 3C NMR spectral data for 3-Chloroquinolin-8-ol.
These predictions are based on the analysis of structurally similar compounds and established
spectroscopic principles.[1]

Predicted *H NMR Spectral Data

The expected proton NMR chemical shifts are summarized in the table below. The solvent is
assumed to be DMSO-ds, and chemical shifts are referenced to tetramethylsilane (TMS) at
0.00 ppm.[1]

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

~9.5-10.5 brs 1H OH
~8.8 d 1H H2
~8.4 d 1H H4
~7.6 dd 1H H5
~7.5 t 1H H6
~7.2 dd 1H H7

Predicted **C NMR Spectral Data

The anticipated carbon-13 NMR chemical shifts are provided in the following table.
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Chemical Shift (6, ppm) Assighment
~155 C8

~148 Cc2

~140 C8a

~136 C4

~129 Cda

~128 C3

~127 C5

~122 C6

~118 Cc7

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
predicted characteristic IR absorption bands for 3-Chloroquinolin-8-ol are listed below.

Wavenumber (cm—?) Intensity Assignment

~3400 - 3200 Broad O-H stretch (phenolic)
~3100 - 3000 Medium C-H stretch (aromatic)
~1620 - 1580 Strong C=C stretch (aromatic ring)
~1500 - 1450 Strong C=N stretch (aromatic ring)
~1300 - 1200 Strong C-O stretch (phenol)

~850 - 750 Strong C-Cl stretch

~800 - 700 Strong C-H bend (out-of-plane)

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The predicted mass-to-charge ratios (m/z) for various adducts of 3-
Chloroquinolin-8-ol are presented below, based on computational predictions.[2]

Adduct Predicted m/z
[M+H]* 180.02108
M+Nal* 202.00302

[

[M-H]~ 178.00652
M+NHa4]* 197.04762

[ ]

[M+K]* 217.97696

[M]*+ 179.01325

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 3-
Chloroquinolin-8-ol.[1]

NMR Spectroscopy

A sample of 3-Chloroquinolin-8-ol (approximately 5-10 mg) would be dissolved in about 0.7
mL of a suitable deuterated solvent, such as DMSO-ds. Both *H and 3C NMR spectra would be
recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts would be
referenced to the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer.[1]
The sample can be prepared as a KBr pellet. A small amount of the compound (1-2 mg) is
ground with about 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)
accessory.

Mass Spectrometry (MS)
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Mass spectra would be obtained using a mass spectrometer with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron lonization (El). For ESI, the sample
would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the
mass spectrometer. For El, a solid probe may be used. High-resolution mass spectrometry
(HRMS) would be employed to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of 3-Chloroquinolin-8-ol
is illustrated in the diagram below.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloroquinolin-8-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181481#spectroscopic-data-for-3-chloroquinolin-8-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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